molecular formula C18H4F6O6 B13335102 [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-

Cat. No.: B13335102
M. Wt: 430.2 g/mol
InChI Key: YSOFELBLAFPEBC-UHFFFAOYSA-N
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Description

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisobenzofuran core with tetrone and bis(trifluoromethyl) substituents, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts and anhydrous solvents can be crucial in the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.

Scientific Research Applications

Chemistry

In chemistry, [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biological processes at the molecular level.

Medicine

In medicine, [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- has potential applications in drug development. Its ability to interact with specific biological targets can be harnessed to design new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone: Lacks the bis(trifluoromethyl) substituents, making it less reactive in certain chemical reactions.

    [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-dimethyl-: Features dimethyl groups instead of trifluoromethyl, affecting its chemical and physical properties.

Uniqueness

The presence of bis(trifluoromethyl) groups in [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs.

This detailed article provides a comprehensive overview of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H4F6O6

Molecular Weight

430.2 g/mol

IUPAC Name

5-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-6-(trifluoromethyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C18H4F6O6/c19-17(20,21)11-3-9-7(13(25)29-15(9)27)1-5(11)6-2-8-10(16(28)30-14(8)26)4-12(6)18(22,23)24/h1-4H

InChI Key

YSOFELBLAFPEBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O

Origin of Product

United States

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